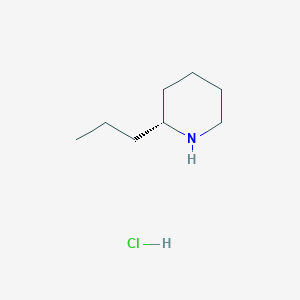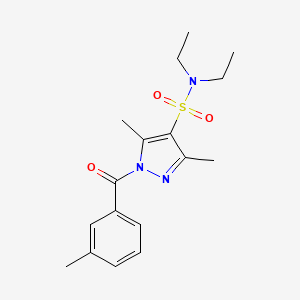![molecular formula C15H22ClNO3S B2638801 2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide CAS No. 2411263-37-9](/img/structure/B2638801.png)
2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide, also known as CP-31398, is a small molecule compound that has recently gained attention in the field of cancer research. This compound has been found to exhibit anti-tumor properties and has the potential to be used as a therapeutic agent for cancer treatment.
Aplicaciones Científicas De Investigación
Bioorganic Synthesis and Biomolecular Modification
A study by Bertha et al. (1994) discusses the design and synthesis of novel polyfunctional organic reagents with potential applications in biomacromolecular cross-linking, highlighting their use in modifying hemoglobin subunits (Bertha et al., 1994).
Molecular Structure and Spectroscopic Analysis
Durgun et al. (2016) synthesized and characterized a sulfonamide compound using various spectroscopic techniques. The study also explored its in vitro cytotoxic activity, indicating its potential application in cancer research (Durgun et al., 2016).
Mechanosynthesis of Pharmaceutically Relevant Compounds
Tan et al. (2014) demonstrated the first application of mechanochemistry for the synthesis of sulfonyl-(thio)ureas, including known anti-diabetic drugs. This method offers a novel approach to pharmaceutical synthesis with good to excellent yields (Tan et al., 2014).
Optoelectronic Applications and Nonlinear Optical Materials
Prabhu and Rao (2000) conducted research on new organic electro-optic and non-linear optical materials, focusing on the synthesis and characterization of N-(2-chlorophenyl)-(1-propanamide). Their work is pertinent to the development of optoelectronic devices (Prabhu & Rao, 2000).
Anticancer and Antimicrobial Applications
Several studies have focused on the synthesis and application of compounds for cancer detection and treatment, demonstrating the potential of novel sulfonamide derivatives in inhibiting tumor growth and microbial proliferation. For instance, Pham et al. (2005) developed a water-soluble near-infrared dye for cancer detection, indicating broad applications in molecular-based beacons for cancer detection (Pham et al., 2005).
Propiedades
IUPAC Name |
2-chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO3S/c1-5-13(17-15(18)12(4)16)9-21(19,20)14-7-6-10(2)11(3)8-14/h6-8,12-13H,5,9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQJKIDOANKFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CS(=O)(=O)C1=CC(=C(C=C1)C)C)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d][1,3]dioxol-5-yl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2638718.png)
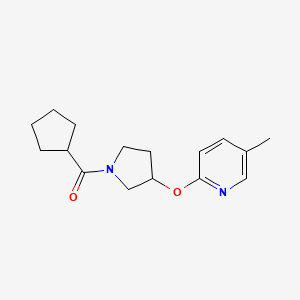
![1-(4-chlorophenyl)-4-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2638720.png)
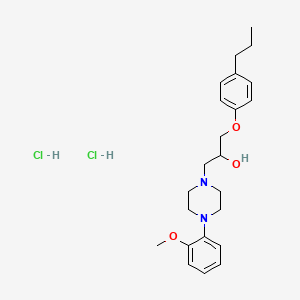
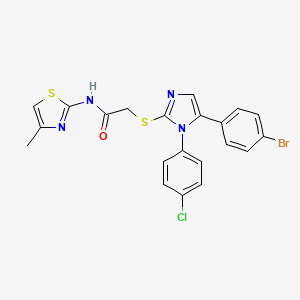
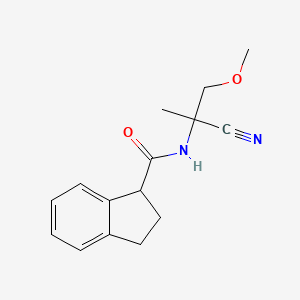
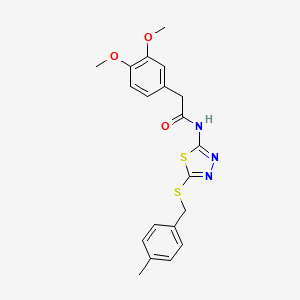

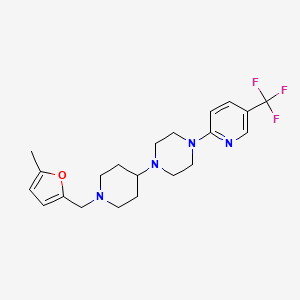
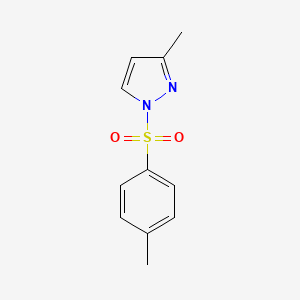
![4-[2-(3-Methylphenoxy)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B2638734.png)
